

Myristoleyl Oleate in Solid Lipid Nanoparticles: Application Notes and Protocols

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Compound of Interest

Compound Name: Myristoleyl oleate

Cat. No.: B15601129

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Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, combining the advantages of polymeric nanoparticles, fat emulsions, and liposomes. Their solid lipid core is physiologically compatible and biodegradable, making them a well-tolerated carrier for various therapeutic agents. **Myristoleyl oleate**, a wax ester formed from myristyl alcohol and oleic acid, presents itself as a compelling lipid candidate for SLN formulation due to its amphiphilic nature, emollient properties, and lipophilic character, which is ideal for encapsulating hydrophobic drugs.[1] This document provides detailed application notes and experimental protocols for the formulation and characterization of SLNs using **Myristoleyl oleate** as a core lipid component.

Note: The scientific literature explicitly detailing the use of **Myristoleyl oleate** in SLN formulations is limited. The following protocols and data are based on established methodologies for SLNs formulated with structurally similar lipids, such as other wax esters and cholesteryl esters.[1][2][3][4][5] Researchers should consider this as a foundational guide and may need to optimize these protocols for their specific applications.

Physicochemical Properties of Myristoleyl Oleate

Property	Value	Reference
Chemical Name	(9Z)-9-Octadecenoic acid, tetradecyl ester	Myristyl oleate, PubChem CID: 5365034
Synonyms	Tetradecyl oleate, Oleic acid myristyl ester	Myristyl oleate, PubChem CID: 5365034
Molecular Formula	C ₃₂ H ₆₂ O ₂	Myristyl oleate, PubChem CID: 5365034
Molecular Weight	478.83 g/mol	Myristyl oleate, PubChem CID: 5365034
Nature	Amphiphilic, Lipophilic	[1]

Applications of Myristoleyl Oleate-Based SLNs

The inherent properties of **Myristoleyl oleate** make it a suitable candidate for various drug delivery applications:

- **Topical and Dermal Delivery:** The emollient nature of **Myristoleyl oleate** can enhance skin hydration and permeation, making it ideal for delivering drugs to the skin for treating dermatological conditions.[6][7][8]
- **Oral Drug Delivery:** As a lipid-based carrier, **Myristoleyl oleate** SLNs can potentially enhance the oral bioavailability of poorly water-soluble drugs by facilitating lymphatic absorption and protecting the drug from degradation in the gastrointestinal tract.[9][10][11][12]
- **Parenteral Drug Delivery:** SLNs can be formulated for intravenous administration, offering a platform for controlled release and targeted delivery of therapeutic agents, including anticancer drugs.[13][14]
- **Gene Delivery:** Cationic SLNs have been investigated for their potential to deliver genetic material like siRNA and plasmid DNA.[1][2][3][4][5] While not specifically demonstrated for **Myristoleyl oleate**, its structural similarity to lipids used in such studies, like cholesteryl oleate, suggests potential in this area.

Experimental Protocols

Preparation of Myristoleyl Oleate SLNs by High-Pressure Homogenization (Hot Homogenization Technique)

This is a widely used and scalable method for SLN production that avoids the use of organic solvents.^{[15][16][17]}

Materials:

- **Myristoleyl oleate** (Solid Lipid)
- Surfactant (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188)
- Co-surfactant (optional, e.g., Soy lecithin)
- Active Pharmaceutical Ingredient (API) - lipophilic
- Purified water

Equipment:

- High-shear homogenizer (e.g., Ultra-Turrax)
- High-pressure homogenizer
- Water bath or heating mantle
- Magnetic stirrer

Protocol:

- Preparation of Lipid Phase:
 - Melt the **Myristoleyl oleate** by heating it to 5-10°C above its melting point.
 - Dissolve the lipophilic API in the molten lipid under continuous stirring.

- Preparation of Aqueous Phase:
 - Dissolve the surfactant and co-surfactant in purified water.
 - Heat the aqueous phase to the same temperature as the lipid phase.
- Pre-emulsion Formation:
 - Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing at high speed (e.g., 8,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
- High-Pressure Homogenization:
 - Immediately subject the hot pre-emulsion to the high-pressure homogenizer.
 - Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point.
- Cooling and Nanoparticle Formation:
 - Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize and form solid lipid nanoparticles.
- Purification (Optional):
 - To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis against purified water or by centrifugation followed by resuspension of the pellet.

Preparation of Myristoleyl Oleate SLNs by Solvent Emulsification-Evaporation Method

This method is suitable for thermolabile drugs as it can be performed at lower temperatures. [\[16\]](#)[\[18\]](#)

Materials:

- **Myristoleyl oleate** (Solid Lipid)

- Surfactant (e.g., Polyvinyl alcohol (PVA), Polysorbate 80)
- API
- Organic solvent (e.g., Dichloromethane, Chloroform)
- Purified water

Equipment:

- High-speed homogenizer or sonicator
- Rotary evaporator
- Magnetic stirrer

Protocol:

- Preparation of Organic Phase:
 - Dissolve **Myristoleyl oleate** and the API in a volatile organic solvent.
- Preparation of Aqueous Phase:
 - Dissolve the surfactant in purified water.
- Emulsification:
 - Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
- Solvent Evaporation:
 - Evaporate the organic solvent from the emulsion using a rotary evaporator at reduced pressure.
- Nanoparticle Formation:

- The removal of the organic solvent leads to the precipitation of the lipid, forming the solid lipid nanoparticles.
- Purification:
 - The SLN dispersion can be washed and purified by centrifugation or dialysis to remove any residual solvent and excess surfactant.

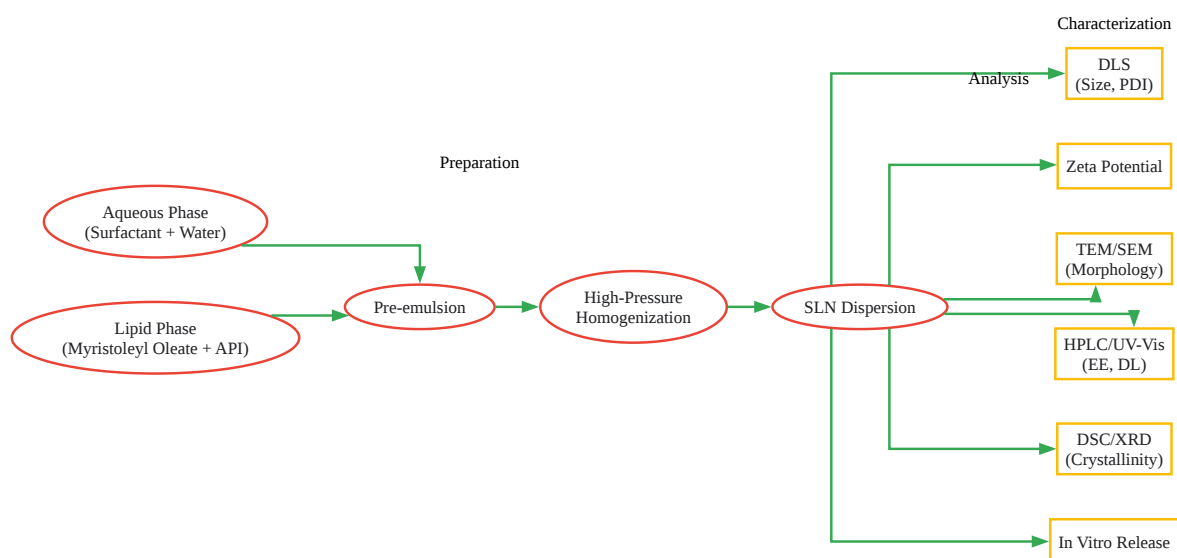
Characterization of Myristoleyl Oleate SLNs

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the SLN formulation.

Parameter	Method	Typical Expected Range (based on similar lipids)	Reference
Particle Size & Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	100 - 400 nm, PDI < 0.3	[19] [20] [21] [22] [23] [24]
Zeta Potential	Laser Doppler Velocimetry	-10 to -30 mV (for anionic SLNs) or +10 to +40 mV (for cationic SLNs)	[19] [20] [21] [22] [23] [24]
Morphology	Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)	Spherical shape	[21]
Entrapment Efficiency (EE) & Drug Loading (DL)	Centrifugation/Filtration followed by quantification of free drug (e.g., HPLC, UV-Vis)	EE: >70%, DL: 1-10%	[25] [26]
Crystallinity and Thermal Behavior	Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)	Lower melting point and crystallinity compared to bulk lipid	[21]
In Vitro Drug Release	Dialysis Bag Method, Franz Diffusion Cell	Biphasic release: initial burst release followed by sustained release	[25] [27] [28]
Stability	Monitor particle size, PDI, and zeta potential over time at different storage conditions	Stable for several months at 4°C	[19] [29]

Visualizations

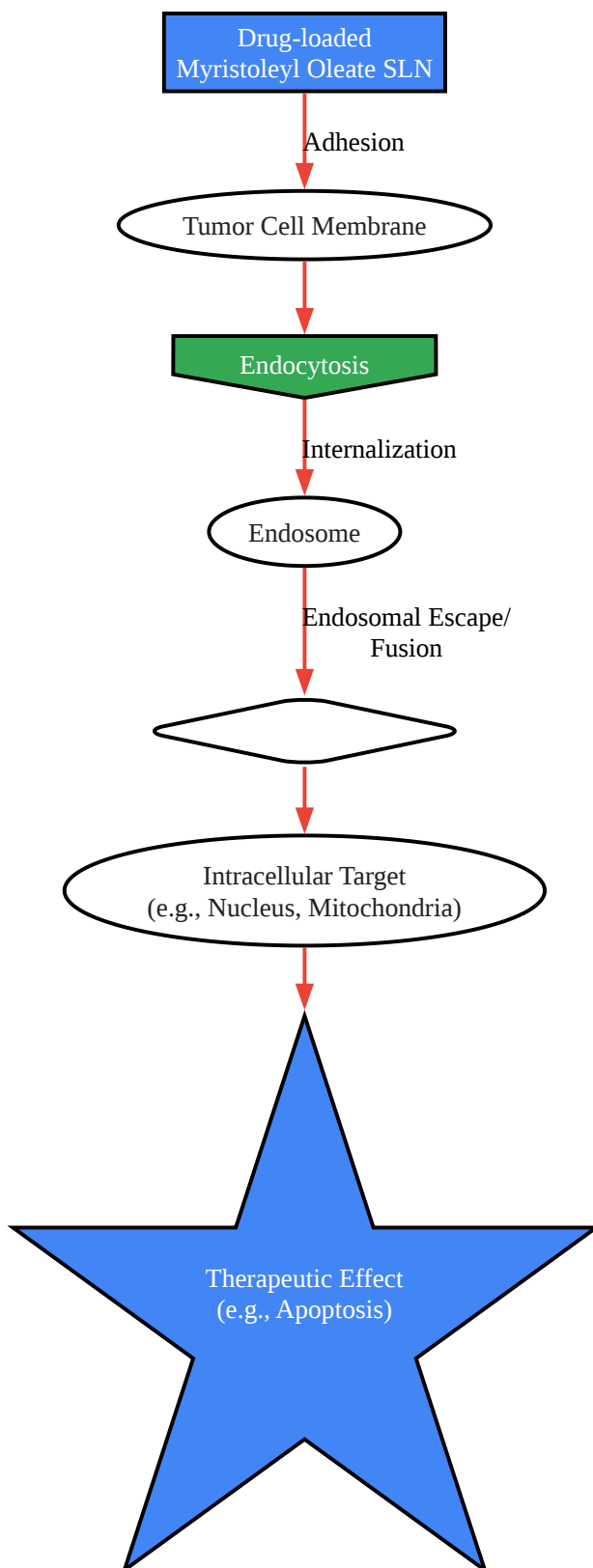
Experimental Workflow for SLN Preparation and Characterization



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Caption: Workflow for the preparation and characterization of **Myristoleyl oleate** SLNs.

Potential Cellular Uptake Pathway for SLNs in Cancer Therapy



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